N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHZYXJVWLAGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring substituted with a dimethylphenyl group and a fluorophenyl group. Its molecular formula is C20H20FN3O2, and it exhibits properties typical of pyrimidine derivatives. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's lipophilicity and biological activity.
Antimicrobial Properties
Research has shown that various pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structural features have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A study highlighted that certain pyrimidines showed potent inhibition against these pathogens, suggesting that this compound could possess similar properties due to its structural analogies .
Anticancer Activity
The anticancer potential of tetrahydropyrimidines has been explored in various studies. For example, compounds structurally related to this compound have been tested against several cancer cell lines. These studies often reveal that modifications in the phenyl substituents can significantly enhance cytotoxicity against tumor cells. The mechanism typically involves the inhibition of key enzymes or pathways involved in cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or other metabolic pathways critical for cell survival.
- Receptor Modulation : The compound could act as a modulator for various receptors implicated in cancer or infectious disease processes.
Case Studies
- Antibacterial Activity : A series of pyrimidine derivatives were synthesized and screened for antibacterial activity. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assays : In vitro studies involving human cancer cell lines demonstrated that certain derivatives showed significant cytotoxicity with IC50 values in the low micromolar range. This suggests that structural modifications can enhance the anticancer efficacy of tetrahydropyrimidines .
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of tetrahydropyrimidines and features a complex structure that contributes to its biological activity. The presence of both dimethyl and fluorophenyl groups enhances its lipophilicity and bioavailability, making it an attractive candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural features showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial DNA synthesis pathways.
Anticancer Properties
Tetrahydropyrimidine derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell proliferation and survival . The specific compound under discussion has shown promise in targeting cancer cell lines resistant to conventional therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of tetrahydropyrimidines have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a mechanism for reducing inflammation . This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Biginelli Reaction | Aldehyde, urea/thiourea |
| Step 2 | Cyclization | β-keto ester |
| Step 3 | Electrophilic Substitution | Dimethylphenyl and fluorophenyl derivatives |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of similar tetrahydropyrimidine derivatives against E. coli and S. aureus. Results indicated that modifications in the phenyl groups significantly enhanced antibacterial potency compared to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against various cancer cell lines including breast and lung cancer models. The results revealed a marked decrease in cell viability at specific concentrations, indicating its potential as a chemotherapeutic agent .
Q & A
Synthesis Optimization and Reaction Condition Variables
Q: What critical variables influence the yield and purity of N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide during synthesis? A: Key variables include:
- Catalyst selection : Acid catalysts (e.g., HCl, p-TsOH) are commonly used for cyclocondensation reactions in tetrahydropyrimidine synthesis. For example, trifluoroacetic acid (TFA) may enhance regioselectivity in multi-component reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or methanol is often used for cyclization steps to control reaction rates .
- Temperature control : Optimal temperatures (80–120°C) balance reaction kinetics and side-product formation. Microwave-assisted synthesis can reduce reaction time and improve yields .
- Substrate stoichiometry : Precise molar ratios of aldehydes, urea derivatives, and β-ketoamides are critical to avoid dimerization or incomplete cyclization .
Analytical Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structural integrity of this tetrahydropyrimidine carboxamide? A:
- NMR spectroscopy : H and C NMR are essential for verifying substituent positions and hydrogen bonding patterns. For example, the deshielded carbonyl resonance at δ 165–170 ppm confirms the carboxamide moiety .
- Mass spectrometry (HRMS) : High-resolution MS validates molecular formula accuracy, particularly for detecting halogen (e.g., fluorine) and methyl substituents .
- X-ray crystallography : Resolves conformational details, such as dihedral angles between the tetrahydropyrimidine core and aryl substituents. Intramolecular hydrogen bonds (e.g., N–H⋯O) can stabilize the structure .
Biological Activity Assessment Methodologies
Q: What standardized assays are used to evaluate the kinase inhibition or antimicrobial potential of this compound? A:
- Kinase inhibition : ATP-competitive binding assays (e.g., using recombinant kinases like EGFR or VEGFR) with IC determination via fluorescence polarization .
- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Structure-Activity Relationship (SAR) Analysis
Q: How do substituent modifications on the aryl rings influence biological activity? A:
- 4-Fluorophenyl group : Enhances lipophilicity and bioavailability, improving blood-brain barrier penetration in CNS-targeted studies .
- 2,5-Dimethylphenyl moiety : Steric effects may reduce off-target interactions, while electron-donating methyl groups stabilize π-π stacking with kinase active sites .
- Carboxamide linkage : Hydrogen bonding with catalytic lysine residues in kinases is critical for inhibitory activity. Replacement with ester groups diminishes potency .
Crystallographic Data Interpretation
Q: How do intramolecular interactions revealed by X-ray crystallography inform drug design? A:
- Hydrogen bonding networks : Intramolecular N–H⋯O bonds (2.8–3.0 Å) between the carboxamide and pyrimidine carbonyl stabilize bioactive conformations .
- Dihedral angles : Angles <15° between the tetrahydropyrimidine core and aryl substituents suggest planar conformations favorable for target binding .
- Packing interactions : Weak C–H⋯π interactions (3.5 Å) in the crystal lattice influence solubility and polymorphism risks during formulation .
Resolving Data Contradictions in Biological Studies
Q: How can discrepancies in reported antimicrobial IC values be addressed? A:
- Assay standardization : Use common reference strains (e.g., ATCC controls) and normalize results to positive controls (e.g., ciprofloxacin for bacteria) .
- Solvent effects : DMSO concentrations >1% may inhibit microbial growth; use lower stock concentrations (<0.5%) .
- Replicate studies : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to identify outlier data .
ADMET Profiling Strategies
Q: What methodologies are recommended for preclinical ADMET evaluation? A:
- In vitro metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
- Plasma protein binding : Equilibrium dialysis to calculate unbound fraction, critical for dose adjustment .
- hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks (IC >10 μM desirable) .
- In vivo pharmacokinetics : Rodent studies with IV/PO dosing to determine bioavailability, half-life, and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
